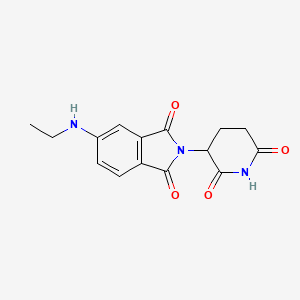![molecular formula C19H31NSn B13911616 4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
4-[2-(Tributylstannyl)ethynyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Tributylstannyl)ethynyl]pyridine is an organotin compound with the molecular formula C19H31NSn It is a derivative of pyridine where the ethynyl group is substituted with a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tributylstannyl)ethynyl]pyridine typically involves the reaction of 4-ethynylpyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Tetrahydrofuran (THF) or toluene
Catalyst: Palladium(0) complexes such as Pd(PPh3)4
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of organotin reagents due to their toxicity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tributylstannyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of pyridine derivatives with lower oxidation states.
Common Reagents and Conditions
Substitution: Palladium catalysts, such as Pd(PPh3)4, and ligands like triphenylphosphine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides and other oxidized derivatives.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
4-[2-(Tributylstannyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active pyridine derivatives.
Industry: Utilized in material science for the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-[2-(Tributylstannyl)ethynyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
- 2-Methoxy-4-(tributylstannyl)pyridine
- 2-Methyl-5-(tributylstannyl)pyridine
Uniqueness
4-[2-(Tributylstannyl)ethynyl]pyridine is unique due to the position of the tributylstannyl group on the ethynyl moiety, which imparts distinct reactivity compared to other tributylstannyl-substituted pyridines. This unique positioning allows for specific cross-coupling reactions and the formation of diverse organic compounds.
Properties
Molecular Formula |
C19H31NSn |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
tributyl(2-pyridin-4-ylethynyl)stannane |
InChI |
InChI=1S/C7H4N.3C4H9.Sn/c1-2-7-3-5-8-6-4-7;3*1-3-4-2;/h3-6H;3*1,3-4H2,2H3; |
InChI Key |
OFZQLPFIDGYEDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


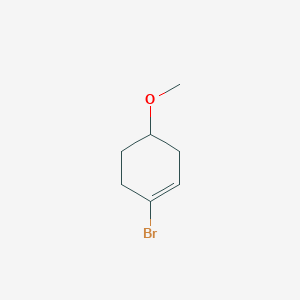
methyl benzoate](/img/structure/B13911535.png)
![trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B13911539.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-methanol](/img/structure/B13911544.png)
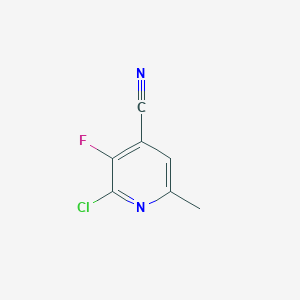

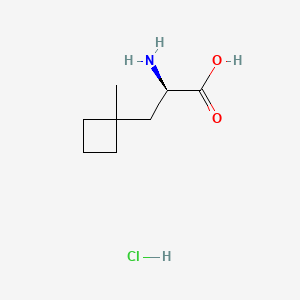
![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)
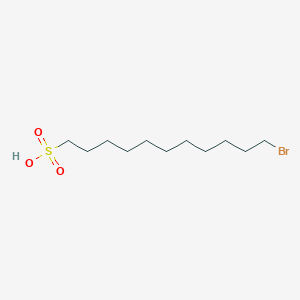
![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)

![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)

